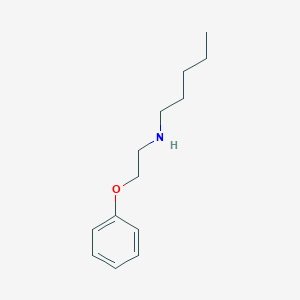

Pentyl(2-phenoxyethyl)amine

Beschreibung

Pentyl(2-phenoxyethyl)amine is a secondary amine characterized by a pentyl (C₅H₁₁) group and a 2-phenoxyethyl (C₆H₅OCH₂CH₂) moiety. Such amines are often intermediates in pharmaceutical synthesis or studied for bioactivity .

Eigenschaften

Molekularformel |

C13H21NO |

|---|---|

Molekulargewicht |

207.31 g/mol |

IUPAC-Name |

N-(2-phenoxyethyl)pentan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-2-3-7-10-14-11-12-15-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3 |

InChI-Schlüssel |

WOEAQQLEAOIBPH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCNCCOC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentyl(2-phenoxyethyl)amine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2-phenoxyethylamine with a pentyl halide under basic conditions. The reaction typically proceeds as follows:

- Dissolve 2-phenoxyethylamine in a suitable solvent such as ethanol.

- Add a base like sodium hydroxide to deprotonate the amine.

- Introduce the pentyl halide (e.g., pentyl bromide) to the reaction mixture.

- Heat the mixture to reflux for several hours.

- After completion, the product is extracted and purified using standard techniques like distillation or chromatography .

Industrial Production Methods

Industrial production of Pentyl(2-phenoxyethyl)amine may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Pentyl(2-phenoxyethyl)amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated phenoxyethyl derivatives

Wissenschaftliche Forschungsanwendungen

Pentyl(2-phenoxyethyl)amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of Pentyl(2-phenoxyethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- Aromatic vs. Heteroaromatic Substitutions: Pentyl(2-phenoxyethyl)amine’s phenoxy group enables interactions with aromatic residues in enzymes or receptors, similar to 2-phenoxyethyl esters, which exhibit cytotoxicity via DNA binding . The benzodiazolyl group in 2-(2-methyl-1H-benzodiazol-1-yl)ethylamine introduces hydrogen-bonding and π-stacking capabilities, often seen in kinase inhibitors .

Alkyl Chain Effects :

- The pentyl chain in all compounds increases lipophilicity, likely improving blood-brain barrier penetration. However, longer chains may reduce solubility, as seen in analogs like 1-(2-methylphenyl)ethylamine (logP ~4.0 est.) .

Biologische Aktivität

Pentyl(2-phenoxyethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Pentyl(2-phenoxyethyl)amine is characterized by the following structural features:

- Amine Group : Contributes to its nucleophilic properties.

- Phenoxyethyl Moiety : Known for influencing interactions with biological targets.

The molecular formula is , indicating a relatively simple structure that allows for various chemical modifications.

The biological activity of Pentyl(2-phenoxyethyl)amine is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

- Receptor Modulation : The compound has been studied for its interactions with estrogen receptors, indicating a role as a selective estrogen receptor modulator (SERM).

Biological Activities

Research indicates that Pentyl(2-phenoxyethyl)amine exhibits several notable biological activities:

- Anticancer Properties : By inhibiting specific enzymes, it may reduce tumor growth.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

- Neuroprotective Effects : Its interaction with neurotransmitter receptors may provide therapeutic benefits in neurodegenerative diseases .

Data Table: Biological Activities of Pentyl(2-phenoxyethyl)amine

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Enzyme inhibition | |

| Antimicrobial | Disruption of bacterial membranes | |

| Neuroprotective | Modulation of neurotransmitter receptors |

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that Pentyl(2-phenoxyethyl)amine inhibited the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth. The compound showed a significant reduction in tumor size in animal models.

- Neuroprotective Effects :

-

Antimicrobial Properties :

- In vitro studies have shown that related phenoxyalkyl amines exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.